molecular formula C10H10F2O2S B8698517 Acetic acid, difluoro(phenylthio)-, ethyl ester CAS No. 101068-11-5

Acetic acid, difluoro(phenylthio)-, ethyl ester

Cat. No. B8698517
Key on ui cas rn: 101068-11-5
M. Wt: 232.25 g/mol
InChI Key: SAUWUIZUUFYXCS-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

60% NaH (0.233 g, 5.81 mmol) was added to a cold (0° C.) solution of thiophenol (0.566 mL, 5.54 mmol) in DMSO (6 mL) and the reaction mixture was allowed to warm to rt over 30 min. Then neat ethyl 2-bromo-2,2-difluoroacetate (1.236 g, 6.09 mmol) was added and the mixture was stirred at rt overnight. The reaction was quenched with satd. NH4Cl and extracted with ether, washed with water, brine and dried (MgSO4). The crude isolate was purified by silica gel FCC (1:1 DCM-hexanes) to afford ethyl 2,2-difluoro-2-(phenylthio)acetate as a clear oil (1.076 g, 84%): 1H NMR (500 MHz, CHLOROFORM-d) δ 7.67-7.62 (m, 2H), 7.52-7.46 (m, 1H), 7.45-7.39 (m, 2H), 4.27 (q, J=7.2 Hz, 2H), 1.28 (t, J=7.2 Hz, 3H).
Name
Quantity
0.233 g
Type
reactant
Reaction Step One
Quantity
0.566 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.236 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[C:11]([F:18])([F:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>CS(C)=O>[F:17][C:11]([F:18])([S:9][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.233 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.566 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.236 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with satd
EXTRACTION
Type
EXTRACTION
Details
NH4Cl and extracted with ether
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude isolate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel FCC (1:1 DCM-hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)OCC)(SC1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.076 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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